molecular formula C17H14N4O4 B11333564 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide

Cat. No.: B11333564
M. Wt: 338.32 g/mol
InChI Key: FBAWXKANTLYSCC-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, a nitrobenzamide moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide typically involves a multi-step process

    Cyclization Reaction: The formation of the 1,2,5-oxadiazole ring can be achieved through the reaction of hydrazides with nitriles under acidic or basic conditions. For example, the reaction of 3,4-dimethylphenylhydrazide with a suitable nitrile in the presence of a catalyst can yield the desired oxadiazole ring.

    Amidation: The final step involves the formation of the amide bond between the oxadiazole ring and the nitrobenzamide moiety. This can be achieved through the reaction of the oxadiazole derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Conversion of the nitro group to an amine, resulting in amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide

InChI

InChI=1S/C17H14N4O4/c1-10-6-7-12(8-11(10)2)15-16(20-25-19-15)18-17(22)13-4-3-5-14(9-13)21(23)24/h3-9H,1-2H3,(H,18,20,22)

InChI Key

FBAWXKANTLYSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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